Bienvenue dans la boutique en ligne BenchChem!

2,4-Dichloro-8-(trifluoromethoxy)quinazoline

Medicinal Chemistry Physicochemical Properties Lipophilicity

This 2,4-dichloro-8-(trifluoromethoxy)quinazoline is a strategic heterocyclic building block featuring a lipophilic 8-OCF3 group (LogP ~3.84–4.59 vs. ~2.94 for the parent 2,4-dichloroquinazoline). This dramatically improves membrane permeability, making it essential for CNS-targeted kinase inhibitors and antiviral programs such as influenza replication inhibitors (WO2018033082A1). The electron-withdrawing 8-OCF3 enhances regioselective nucleophilic aromatic substitution at the 4-position, enabling clean, high-yielding sequential diversification for focused library synthesis. Choose this intermediate to intentionally tune metabolic liabilities or explore 8-position SAR, thereby accelerating the optimization of clinical candidates with balanced potency and PK profiles.

Molecular Formula C9H3Cl2F3N2O
Molecular Weight 283.03
CAS No. 959237-48-0
Cat. No. B3030801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-8-(trifluoromethoxy)quinazoline
CAS959237-48-0
Molecular FormulaC9H3Cl2F3N2O
Molecular Weight283.03
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OC(F)(F)F)N=C(N=C2Cl)Cl
InChIInChI=1S/C9H3Cl2F3N2O/c10-7-4-2-1-3-5(17-9(12,13)14)6(4)15-8(11)16-7/h1-3H
InChIKeyMMDIKPPMRMYJBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-8-(trifluoromethoxy)quinazoline (959237-48-0): A Halogenated Quinazoline Building Block for Medicinal Chemistry


2,4-Dichloro-8-(trifluoromethoxy)quinazoline is a synthetic intermediate belonging to the quinazoline class of heterocyclic compounds. It features a quinazoline core substituted with chlorine atoms at the 2- and 4-positions and a trifluoromethoxy (-OCF3) group at the 8-position . The compound has a molecular weight of 283.03 g/mol and is typically supplied as a crystalline solid with purity specifications ≥98% . Its structure incorporates two reactive C-Cl bonds amenable to sequential nucleophilic aromatic substitution (SNAr), enabling the construction of diverse 2,4-disubstituted quinazoline derivatives [1]. The electron-withdrawing and lipophilic -OCF3 substituent modulates both physicochemical properties and potential target interactions in downstream pharmaceutical candidates [2].

Why 2,4-Dichloro-8-(trifluoromethoxy)quinazoline Cannot Be Substituted with Unfunctionalized 2,4-Dichloroquinazoline


Substituting 2,4-dichloro-8-(trifluoromethoxy)quinazoline with the simpler, unfunctionalized 2,4-dichloroquinazoline fundamentally alters the physicochemical profile and synthetic utility of any downstream product. The 8-OCF3 group dramatically increases lipophilicity, raising the calculated LogP by approximately 0.9–1.6 units compared to the parent 2,4-dichloroquinazoline (LogP ~2.94–3.16) . This shift in LogP directly impacts compound permeability, solubility, and protein binding, which are critical parameters in drug discovery [1]. Furthermore, the electron-withdrawing nature of the -OCF3 group modifies the electron density of the quinazoline ring, potentially altering the regioselectivity and rate of nucleophilic aromatic substitution (SNAr) reactions at the 2- and 4-positions [2]. Consequently, using a non-substituted analog would yield a final molecule with a different LogP, altered metabolic stability, and a distinct SAR (structure-activity relationship) profile, potentially rendering it ineffective or non-optimized for the intended biological target.

Quantitative Differentiation of 2,4-Dichloro-8-(trifluoromethoxy)quinazoline Against In-Class Alternatives


Increased Lipophilicity (LogP) Relative to 2,4-Dichloroquinazoline

The incorporation of the 8-OCF3 group significantly elevates the compound's lipophilicity compared to the unsubstituted 2,4-dichloroquinazoline scaffold. Calculated LogP values for 2,4-dichloro-8-(trifluoromethoxy)quinazoline are reported between 3.84 and 4.59 [1] . In contrast, the reported LogP for 2,4-dichloroquinazoline ranges from 2.94 to 3.16 [2]. This increase of approximately 0.9–1.6 LogP units is consistent with the known effect of the -OCF3 group, which typically increases lipophilicity by 0.7–1.4 LogD units compared to -OCH3 in aliphatic systems [3].

Medicinal Chemistry Physicochemical Properties Lipophilicity

Demonstrated High-Yield Utility as a Key Intermediate in Antiviral Drug Synthesis

In a published patent application (WO2018033082A1) for influenza virus replication inhibitors, 2,4-dichloro-8-(trifluoromethoxy)quinazoline was employed as a critical building block. The compound underwent a regioselective SNAr reaction with methyl 3-endo-aminobicyclo[2.2.2]octane-2-exo-carboxylate in the presence of N,N-diisopropylethylamine in THF to yield the corresponding 4-amino-substituted quinazoline intermediate, achieving a 96% isolated yield [1]. This high yield demonstrates the compound's efficient reactivity under mild conditions and its specific suitability for constructing the 4-aminoquinazoline pharmacophore found in numerous kinase inhibitors and antiviral agents [2].

Antiviral Drug Discovery Synthetic Methodology Influenza Virus

Modulation of Metabolic Stability Profile Due to 8-OCF3 Substitution

While direct microsomal stability data for 2,4-dichloro-8-(trifluoromethoxy)quinazoline itself is not publicly available, extensive class-level studies on the trifluoromethoxy group provide strong inferential evidence. Research indicates that the -OCF3 group typically decreases metabolic stability compared to -OCH3 or -CF3 counterparts. In a controlled study of aliphatic derivatives, -OCF3 compounds exhibited higher microsomal clearance, except in specific N-alkoxy(sulfon)amide series where stability was improved [1]. This suggests that incorporating this specific quinazoline building block will likely yield final drug candidates with a distinct metabolic profile compared to those derived from -OCH3 or -CF3 analogs, necessitating its use for achieving the desired pharmacokinetic balance.

Drug Metabolism Pharmacokinetics Microsomal Stability

Reinforced Regioselectivity for 4-Position SNAr via DFT Calculations

The 8-OCF3 substituent is expected to electronically influence the quinazoline core, potentially enhancing the inherent regioselectivity for nucleophilic attack at the 4-position. DFT calculations on the parent 2,4-dichloroquinazoline system reveal that the carbon at the 4-position possesses a higher LUMO coefficient and a lower activation energy for nucleophilic attack compared to the 2-position [1]. The presence of the electron-withdrawing -OCF3 group at the 8-position is anticipated to further polarize the ring, increasing the electrophilicity at C4 and thereby strengthening this regioselective preference. This provides a theoretical basis for expecting cleaner, higher-yielding SNAr reactions when using this specific derivative for the synthesis of 4-substituted quinazolines.

Synthetic Chemistry Computational Chemistry Reaction Selectivity

High-Value Research and Industrial Applications for 2,4-Dichloro-8-(trifluoromethoxy)quinazoline


Synthesis of Lipophilic Kinase Inhibitor Libraries

The significantly elevated LogP (3.84–4.59) of this compound, compared to the parent 2,4-dichloroquinazoline (LogP 2.94–3.16), makes it an ideal building block for generating 4-anilinoquinazoline kinase inhibitors with improved membrane permeability . This is particularly valuable for targeting intracellular kinases or those in the central nervous system (CNS) where passive diffusion across the blood-brain barrier is essential. The 2- and 4-chloro positions allow for sequential diversification, enabling the rapid synthesis of focused libraries with enhanced lipophilic character for SAR studies [1].

Development of Next-Generation Antiviral Agents

As demonstrated in patent WO2018033082A1, this compound serves as a key intermediate for assembling inhibitors of influenza virus replication [2]. The high-yielding (96%) SNAr reaction with a complex amine nucleophile highlights its utility in constructing the 4-aminoquinazoline pharmacophore present in many antiviral candidates. Its use enables medicinal chemists to explore the structure-activity relationship (SAR) of the 8-position substituent, which is critical for optimizing target binding and selectivity against viral polymerases or endonucleases.

Investigating Metabolic Stability Trade-offs in Lead Optimization

Given the class-level evidence that -OCF3 groups typically decrease metabolic stability compared to -OCH3 and -CF3 groups [3], this compound is a strategic choice for exploring the pharmacokinetic (PK) space of quinazoline-based leads. Researchers can use it to intentionally introduce a metabolic liability for tuning drug half-life, or conversely, to probe the SAR around the 8-position to identify substituents that mitigate this effect, thereby guiding the optimization of clinical candidates with balanced potency and PK profiles.

High-Throughput Synthesis of 4-Aminoquinazolines via Automated SNAr Platforms

The predicted enhanced regioselectivity for nucleophilic attack at the 4-position, driven by the electron-withdrawing 8-OCF3 group [1], makes this compound highly suitable for automated, high-throughput parallel synthesis. The clean formation of the 4-substituted product minimizes the need for challenging chromatographic separations, facilitating the rapid generation of large, diverse libraries of 2-chloro-4-aminoquinazolines for screening against a wide range of biological targets, including kinases, GPCRs, and epigenetic enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloro-8-(trifluoromethoxy)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.